molecular formula C12H23NO5 B1288831 (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid CAS No. 73397-25-8

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid

Cat. No.: B1288831
CAS No.: 73397-25-8
M. Wt: 261.31 g/mol
InChI Key: DJZCWTDKDFJARG-BDAKNGLRSA-N
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Description

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid (CAS 73397-25-8) is a chiral, Boc-protected β-hydroxy acid derivative of significant value in pharmaceutical and peptide research . With a molecular formula of C12H23NO5 and a molecular weight of 261.31 g/mol, this compound serves as a critical building block for the synthesis of complex peptidomimetics and enzyme inhibitors, where the defined (2S,3R) stereochemistry is essential for achieving targeted biological activity . The tert-butoxycarbonyl (Boc) group protects the amine functionality during synthetic sequences, allowing for selective reactions at the carboxylic acid and hydroxyl groups. This makes the compound a versatile precursor for constructing stereochemically defined fragments. Please handle with care, as this compound may cause skin and serious eye irritation and may cause respiratory irritation . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

(2S,3R)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-7(2)6-8(9(14)10(15)16)13-11(17)18-12(3,4)5/h7-9,14H,6H2,1-5H3,(H,13,17)(H,15,16)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZCWTDKDFJARG-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Amino Group

The initial step in synthesizing this compound typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). This reaction is generally performed in the presence of a base such as triethylamine and an organic solvent like dichloromethane at room temperature.

Reaction Scheme:

$$
\text{Amino Acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-Protected Amino Acid}
$$

Stereoselective Hydroxylation

Following Boc protection, stereoselective hydroxylation at the C2 position can be achieved through methods such as Sharpless asymmetric dihydroxylation or enzymatic catalysis. This step is crucial for ensuring the desired stereochemistry of the final product.

Reaction Conditions

The reaction conditions significantly influence the yield and stereochemical outcomes. Key factors include:

  • Temperature: Typically maintained between 0°C to room temperature.
  • Solvent Polarity: The choice between solvents like tetrahydrofuran (THF) and dichloromethane can affect diastereomeric ratios.
  • Reaction Time: Varies based on specific methodologies, often requiring several hours to overnight reactions.

Yield and Purification

The yields for this compound can vary based on the specific method and conditions used. Typical yields reported range from 70% to over 90%, depending on the efficiency of each step in the synthesis process.

To ensure the purity and confirm the stereochemistry of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid, several analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Verifies the structure and purity through chemical shifts of protons and carbons.
Infrared Spectroscopy (IR) Confirms functional groups such as carboxylic acids and hydroxyls by identifying characteristic absorption bands.
Chiral High-Performance Liquid Chromatography (HPLC) Used to determine enantiomeric excess and confirm stereochemical purity (>98% ee).
Mass Spectrometry (MS) Provides molecular weight confirmation and structural information through fragmentation patterns.

The preparation of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid involves a series of well-defined synthetic steps that require careful control of reaction conditions to achieve high yields and desired stereochemistry. Characterization techniques play a critical role in ensuring the quality and applicability of this compound in further synthetic applications, particularly in peptide synthesis.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the free amine for further functionalization.

Reaction ConditionsOutcome & YieldKey ObservationsSource
Trifluoroacetic acid (TFA) in DCM, 0°C → RT, 2hFree amine generated (Quantitative)Mild conditions preserve stereochemistry
4M HCl in dioxane, RT, 6hDeprotection yield: 92%Requires neutralization with NaHCO₃

Mechanistic Insight :
Acid-catalyzed cleavage of the Boc group proceeds via carbamate protonation, releasing CO₂ and forming a transient tertiary carbocation stabilized by the tert-butyl group .

Carboxylic Acid Activation & Coupling

The carboxylic acid is activated for peptide bond formation or esterification.

Activation MethodCoupling PartnerProduct FormedYieldSource
HONB/EDC in THF, 0°C → RTSisomicin derivativesSisomicin-Boc-isoserine conjugate24–29%
PyBOP/DIPEA in DMF, RT, 12hSecondary aminesMacrocyclic peptidomimetics67%

Example Reaction :

text
Boc-isoserine + HONB/EDC → Active ester → Sisomicin derivative → Antibiotic conjugate

Key application: Synthesis of aminoglycoside antibiotics with modified bioactivity .

Hydroxyl Group Functionalization

The β-hydroxy group participates in stereospecific reactions:

Reaction TypeConditionsOutcomeStereochemical ImpactSource
Mitsunobu alkylationDIAD, PPh₃, THF, -15°CEther formation (R = aryl/alkyl)Retention of (2S,3R) configuration
OxidationTEMPO/NaOCl, pH 9.5, 0°Cα-Keto acid derivativeEpimerization at C2 observed

Critical Note :
The C2 hydroxy group’s axial position in the (2S,3R) configuration creates steric hindrance, limiting nucleophilic substitution unless bulky leaving groups are used .

Branched Chain Modifications

The 5-methylhexanoic acid chain undergoes selective reactions:

ModificationReagentsResulting StructureApplicationSource
HalogenationNBS, AIBN, CCl₄, refluxC5 brominated derivativePrecursor to cross-coupling
Olefin metathesisGrubbs II catalyst, DCMMacrocyclic lactamsAntimicrobial compound synthesis

Stereochemical Stability Under Reaction Conditions

The (2S,3R) configuration remains intact in most reactions except:

ConditionObserved ChangeMitigation StrategySource
pH < 2 (aqueous HCl)Epimerization at C3 (10%)Use buffered acidic conditions
High temp (>80°C)Racemization (18% over 8h)Conduct reactions below 50°C

Table 1: Representative Reaction Yields

Reaction TypeAverage YieldOptimal Conditions Identified
Boc deprotection89–95%TFA/DCM at 0°C
Carboxylic acid coupling24–67%HONB/EDC in anhydrous THF
Hydroxyl alkylation58%Mitsunobu with DIAD/PPh₃

Table 2: Stability Across pH/Temperature

ConditionStability Outcome
pH 3–8 (RT)No decomposition (14 days)
50°C (neutral pH)<5% racemization in 72h

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality during peptide coupling reactions. This allows for selective reactions at other functional groups while preventing unwanted side reactions.

Key Points :

  • Boc Protection : The Boc group is easily removable under mild acidic conditions, making it ideal for sequential peptide synthesis.
  • Chiral Center : The compound contains a chiral center, providing opportunities for synthesizing enantiomerically pure peptides.

Drug Development

The compound's structural characteristics contribute to its utility in drug design and development. It can be incorporated into larger drug molecules to enhance their pharmacological properties.

Case Studies :

  • Antibiotic Development : Research has shown that derivatives of Boc-protected amino acids can lead to novel antibiotics with improved efficacy against resistant strains of bacteria.
  • Anticancer Agents : Studies indicate that peptides containing (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid exhibit potential anticancer activity by targeting specific cellular pathways.

Bioconjugation Techniques

This compound can also be used in bioconjugation processes where it serves as a linker between biomolecules. Its ability to form stable conjugates makes it suitable for applications in targeted drug delivery systems.

Data Table: Comparison of Applications

ApplicationDescriptionBenefits
Peptide SynthesisUsed as a protecting group in peptide synthesisSelective reactivity; easy removal
Drug DevelopmentIncorporated into drug molecules for enhanced propertiesImproved efficacy; potential novel compounds
Bioconjugation TechniquesServes as a linker in conjugating biomoleculesStable conjugates; targeted delivery

Mechanism of Action

The mechanism of action of (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors in biological systems. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is best understood through comparisons with analogs. Key categories include stereoisomers, alternate protecting groups, and structural derivatives.

Stereoisomeric Comparison

Compound Configuration Key Differences Applications
(2S,3R)-Boc-protected C2: S; C3: R Hydroxyl group orientation enhances hydrogen bonding in peptide chains. Peptide synthesis, drug delivery systems .
(2S,3S)-Boc-protected (CAS: 73397-27-0) C2: S; C3: S Altered stereochemistry reduces compatibility with enzyme active sites. Limited to non-biological synthetic applications .

Impact of Stereochemistry : The (2S,3R) configuration optimizes interactions with biological targets (e.g., enzymes), whereas the (2S,3S) diastereomer shows lower efficacy in medicinal contexts due to mismatched stereoelectronic properties .

Protecting Group Variants

Compound Protecting Group Deprotection Conditions Advantages/Limitations
Boc-protected tert-Butoxycarbonyl Mild acids (e.g., TFA) Acid-labile; ideal for stepwise peptide synthesis .
Z-protected (e.g., 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid) Benzyloxycarbonyl (Z) Hydrogenolysis (H₂/Pd) Requires reducing conditions; incompatible with sulfur-containing residues .

Functional Implications : The Boc group’s acid sensitivity allows selective deprotection in multi-step syntheses, while the Z group is preferred in hydrogenation-tolerant environments .

Structural Analogs

Compound Backbone/Modifications Key Properties Applications
Unprotected (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid Free amine, hydroxyl High reactivity but prone to oxidation. Intermediate in natural product synthesis .
(3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid Methylamino group, hexanoic acid Enhanced lipophilicity; altered pharmacokinetics. Agrochemical intermediates .
Hexanoic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester Esterified carboxylate, dibenzylamino Improved membrane permeability. Prodrug formulations .

Backbone Influence: The hexanoic acid core in the target compound supports balanced hydrophilicity, while esterified analogs (e.g., ) improve bioavailability but require enzymatic cleavage for activation .

Data Tables

Table 1: Physicochemical Comparison

Compound CAS Number Molecular Weight (g/mol) Solubility (Water)
(2S,3R)-Boc-protected 73397-25-8 261.31 Low (hydrophobic Boc group)
(2S,3S)-Boc-protected 73397-27-0 261.31 Moderate
Unprotected amino acid N/A 161.20 High

Biological Activity

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid, commonly referred to as Boc-Thr-OH, is a derivative of threonine that has garnered attention in biochemical research due to its potential biological activities. This compound is particularly relevant in the context of drug development and biochemical assays, given its structural features that allow for specific interactions with biological targets.

  • Molecular Formula : C₁₅H₂₁NO₅
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 62023-65-8
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

The biological activity of Boc-Thr-OH is primarily linked to its role as a substrate or inhibitor in various enzymatic reactions. Its structure allows it to mimic natural amino acids, making it a valuable tool in studying enzyme kinetics and inhibition mechanisms.

  • HDAC Inhibition : Recent studies have shown that derivatives of threonine can act as inhibitors of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression, and their inhibition can lead to altered cellular functions and apoptosis in cancer cells. For instance, azumamides derived from similar structures have demonstrated potent inhibition against specific HDAC isoforms with IC50 values ranging from 14 to 67 nM .
  • Antioxidant Activity : Compounds with hydroxyl groups, such as Boc-Thr-OH, exhibit antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which can lead to various diseases including cancer and neurodegenerative disorders.
  • Peptide Synthesis : The Boc protecting group allows for the selective synthesis of peptides by providing stability during the coupling reactions while facilitating the removal of the protecting group under mild acidic conditions. This characteristic makes Boc-Thr-OH a versatile building block in peptide chemistry.

Study 1: HDAC Inhibition Profiling

A study conducted on azumamide derivatives highlighted the importance of stereochemistry in biological activity. The epimeric forms of these compounds were screened against a panel of recombinant HDAC isoforms. The results indicated that modifications in stereochemistry significantly affected the inhibitory potency against HDACs, with certain configurations leading to enhanced activity against specific isoforms .

Study 2: Antioxidant Efficacy

Research investigating the antioxidant capacity of threonine derivatives demonstrated that compounds containing hydroxyl groups effectively scavenge free radicals. This study utilized various assays to quantify the radical scavenging activity, showing that Boc-Thr-OH exhibits significant antioxidant potential compared to other amino acid derivatives.

Data Tables

Property Value
Molecular Weight295.33 g/mol
CAS Number62023-65-8
HDAC Inhibition IC50 (Example)14 - 67 nM
Antioxidant ActivitySignificant

Q & A

Q. What are the common synthetic routes for (2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group to prevent undesired side reactions. A key step is the stereoselective hydroxylation at the C2 position, often achieved via Sharpless asymmetric dihydroxylation or enzymatic catalysis. For example, tert-butyl esterification under acid catalysis (e.g., H₂SO₄) ensures regioselectivity, while SN2 reactions with primary alkyl halides can introduce branching (e.g., 5-methyl group) . Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect diastereomeric ratios, with chiral HPLC used to confirm enantiopurity (>98% ee) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer : 1H/13C NMR is essential for verifying the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and hydroxy group (δ ~3.5–4.5 ppm). IR spectroscopy confirms the carboxylic acid (broad ~2500–3300 cm⁻¹) and hydroxyl stretches (~3400 cm⁻¹). For stereochemical validation, chiral HPLC (e.g., Chiralpak AD-H column) and polarimetry ([α]D²⁵ values) are standard. Mass spectrometry (HRMS-ESI) ensures molecular ion accuracy (e.g., [M+H]+ calculated for C₁₂H₂₃NO₅: 262.1651) .

Q. What purification strategies are recommended to isolate this compound from byproducts like diastereomers or unreacted intermediates?

  • Methodological Answer : Flash chromatography (silica gel, hexane/EtOAc gradient) effectively separates diastereomers. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is preferred. Recrystallization in ethanol/water mixtures improves crystalline purity (>95%) .

Advanced Research Questions

Q. How can enzymatic methods be optimized to resolve stereochemical inconsistencies in the synthesis of this compound?

  • Methodological Answer : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) selectively hydrolyzes undesired enantiomers. For example, racemic mixtures treated with vinyl acetate in tert-butanol yield enantiomerically enriched (2S,3R)-isomer (>90% ee). Reaction monitoring via HPLC-MS and adjustment of water activity (aw = 0.2–0.5) enhance enzyme stability and selectivity .

Q. What experimental parameters influence the compound’s stability under acidic or basic conditions, and how can degradation be minimized?

  • Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) but stable at pH 4–7. Degradation studies (25–40°C, pH 1–10) show hydrolysis of the ester linkage above pH 9, forming 5-methylhexanoic acid derivatives. Stability is maximized by storing the compound at -20°C in anhydrous DMSO or ethanol, with argon blanket to prevent oxidation .

Q. How do solvent choice and catalyst loading impact contradictory yields reported in SN2 alkylation steps during synthesis?

  • Methodological Answer : Discrepancies in alkylation yields (40–85%) arise from solvent polarity and nucleophile accessibility . Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms but may increase side reactions (e.g., elimination). Lower catalyst loadings (5 mol% Pd(OAc)₂) reduce costs but require longer reaction times (24–48 hrs). DOE (Design of Experiments) optimization identifies ideal conditions (e.g., DMF, 10 mol% catalyst, 12 hrs) for reproducible yields .

Q. What strategies are employed to analyze and reconcile conflicting data on the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10–50 µM for protease inhibition) often stem from assay buffer composition (e.g., Tris vs. phosphate) or enzyme source (recombinant vs. native). Standardizing protocols (e.g., pre-incubation time, substrate concentration) and using surface plasmon resonance (SPR) for binding kinetics (KD measurements) improve reproducibility. Negative controls (e.g., Boc-protected analogs without the hydroxy group) validate target specificity .

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